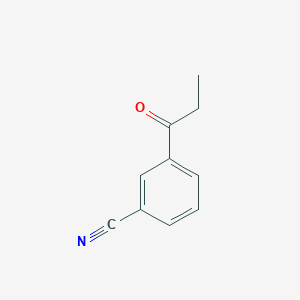

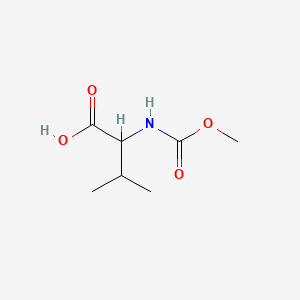

![molecular formula C17H24N4O2S3 B1282680 Biotin-[2-(2-pyridyldithio)ethylamide] CAS No. 112247-65-1](/img/structure/B1282680.png)

Biotin-[2-(2-pyridyldithio)ethylamide]

Overview

Description

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a pivotal role in the metabolism of carbohydrates, fats, and proteins. It serves as a cofactor for five essential carboxylases that are involved in processes such as gluconeogenesis, fatty acid metabolism, and amino acid catabolism. This vitamin is integral to maintaining metabolic homeostasis and has been linked to various human diseases, some of which are due to enzyme deficiencies in biotin metabolism. Interestingly, biotin's influence extends beyond its classical metabolic roles, potentially affecting gene transcription and protein expression, which may explain some non-classical manifestations of biotin deficiency .

Synthesis Analysis

The synthesis of biotin involves a five-step sequence starting from pimelic acid, culminating in a transformation from dethiobiotin (DTB) to biotin. This final step is mediated by an iron cluster-driven radical process. Over the past 50 years, numerous synthetic routes to biotin have been developed. One of the most efficient methods uses L-cysteine and thiolactone as starting materials, leading to biotin through a process characterized by short steps, high yield, and the use of inexpensive reagents. This synthesis route is particularly noteworthy for its practicality and operational ease .

Molecular Structure Analysis

Biotin's molecular structure is characterized by its ability to form strong complexes with proteins such as avidin and streptavidin, a property that has been widely exploited in biochemical applications like photoaffinity labeling. The structure of biotin is such that it can act as a vector in enzyme-catalyzed carboxylation reactions, transferring carboxyl groups between donor and acceptor molecules. This structural capability underpins its role as a cofactor for carboxylases .

Chemical Reactions Analysis

As a cofactor, biotin participates in carboxylation reactions, which are crucial for synthesizing and metabolizing biomolecules. The enzymes that biotin assists are responsible for key reactions in the metabolism of fatty acids, sugars, and α-amino acids. Biotin's role in these metabolic pathways is so central that its deficiency or excess can lead to significant metabolic disturbances and associated diseases .

Physical and Chemical Properties Analysis

Biotin is a water-soluble vitamin, which means it can be readily dissolved in water and is distributed throughout the body's aqueous environments. Its solubility plays a role in its bioavailability and transport within the body. The strong affinity of biotin for certain proteins is a unique chemical property that has been harnessed in various scientific and medical applications, such as the development of biotin-based assays and its potential use as a therapeutic agent for conditions like diabetes .

Scientific Research Applications

Proteomic Analysis

Biotin-[2-(2-pyridyldithio)ethylamide], as a derivative of biotin, plays a significant role in the proteomic field. One application involves the purification and identification of palmitoylated proteins. This process uses an acyl-biotinyl exchange chemistry involving biotin moieties substituted for thioester-linked protein acyl-modifications. The biotinylated proteins are then affinity-purified and identified using techniques like multi-dimensional protein identification technology (MuDPIT) and tandem mass spectrometry, which can also provide semi-quantitative analysis for assessing global palmitoylation profiles (Wan, Roth, Bailey, & Davis, 2007).

Nucleic Acid Affinity Probes

In the study of nucleic acids, biotin-labeled nucleotides, which include a biotin molecule covalently bound through an allylamine linker arm, serve as efficient substrates for DNA and RNA polymerases. These biotin-labeled polynucleotides, both single and double-stranded, can be selectively retained on avidin-Sepharose, aiding in the detection and isolation of specific DNA and RNA sequences (Langer, Waldrop, & Ward, 1981).

Biomaterials and Polymer Science

Biotin combined with terpyridine via polymeric and nonpolymeric spacers creates a unique bridge between biology, polymer science, and metallo-supramolecular chemistry. These systems offer a novel combination of strong noncovalent binding units from both synthetic supramolecular chemistry and biology, indicating potential in biomaterials development (Hofmeier, Pahnke, Weidl, & Schubert, 2004).

Future Directions

Mechanism of Action

Target of Action

Biotin-[2-(2-pyridyldithio)ethylamide], also known as (+)-Biotin-NH-CH2CH2-S-S-pyr, is a sulfhydryl reactive biotinylation reagent . Its primary targets are proteins with sulfhydryl groups, which it can bind to via a disulfide bond .

Mode of Action

The compound interacts with its targets through a process known as biotinylation. This is where the biotin moiety of the compound binds to the sulfhydryl group of proteins, forming a stable disulfide bond . This binding can result in changes to the protein’s function, depending on the role of the sulfhydryl group in the protein’s activity.

Biochemical Pathways

The exact biochemical pathways affected by Biotin-[2-(2-pyridyldithio)ethylamide] would depend on the specific proteins it targets. As a biotinylation reagent, it is often used in research to label proteins for detection and purification . The biotin moiety can be recognized and bound by proteins such as streptavidin or avidin, allowing for the isolation or visualization of the target protein .

Pharmacokinetics

As a biotinylation reagent, it is typically applied directly to the sample in a laboratory setting, rather than being administered to a living organism .

Result of Action

The molecular and cellular effects of Biotin-[2-(2-pyridyldithio)ethylamide]'s action would depend on the specific proteins it targets. By binding to these proteins, it can alter their function or allow them to be detected or isolated for further study .

Action Environment

The action of Biotin-[2-(2-pyridyldithio)ethylamide] can be influenced by environmental factors such as pH and temperature . For example, it is known that some methanethiosulfonates, a group of compounds that includes Biotin-[2-(2-pyridyldithio)ethylamide], can hydrolyze in water over time, particularly in the presence of nucleophiles . Therefore, it is recommended to store these compounds in a desiccator at minus 20°C and to make up solutions immediately prior to use .

properties

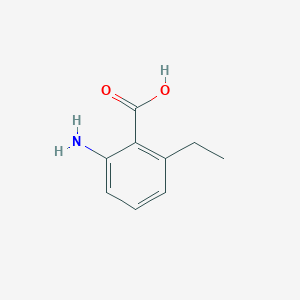

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOROISBURONW-XEZPLFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-[2-(2-pyridyldithio)ethylamide] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)